(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine
Description
Properties
Molecular Formula |
C11H13F4NO |
|---|---|
Molecular Weight |
251.22 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C11H13F4NO/c12-10-4-2-9(3-5-10)8-16-6-1-7-17-11(13,14)15/h2-5,16H,1,6-8H2 |
InChI Key |
VANQWXJDILMXJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCCCOC(F)(F)F)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Catalysts
In a protocol adapted from large-scale oxazinone syntheses, hydrogen chloride gas is introduced to catalyze the imine formation, followed by reduction using sodium borohydride or catalytic hydrogenation. Optimal yields (>85%) are achieved when the reaction is conducted in isopropyl acetate at 38±2°C under inert conditions. The use of hydrogen chloride gas ensures protonation of the intermediate imine, enhancing electrophilicity and facilitating reduction.
Solvent and Temperature Optimization
Methanol and ethanol, commonly used in analogous amine syntheses, often lead to side reactions such as over-reduction or esterification. Isopropyl acetate, as demonstrated in, provides superior phase separation during workup, reducing emulsion formation and simplifying purification. A temperature range of 35–40°C balances reaction rate and selectivity, minimizing degradation of the trifluoromethoxy group.
Alkylation of Primary Amines
Alkylation of 3-trifluoromethoxy-propylamine with 4-fluoro-benzyl halides offers a direct route to the target compound. This method avoids the instability associated with aldehyde intermediates.
Halide Selection and Reaction Kinetics
4-Fluoro-benzyl chloride is preferred over bromide due to its lower cost and reduced hygroscopicity. In a procedure mirroring, a molar ratio of 1:1.2 (amine:benzyl chloride) in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as a base yields 78–82% product. Elevated temperatures (60–70°C) accelerate the reaction but risk quaternization; thus, room-temperature conditions with prolonged stirring (24–48 h) are recommended.
Workup and Purification
Post-reaction, the mixture is quenched with aqueous potassium bicarbonate, extracting the product into isopropyl acetate. Washing with brine removes residual halides, and rotary evaporation yields a crude oil. Column chromatography (silica gel, hexane/ethyl acetate 4:1) achieves >95% purity, as validated by HPLC.
Catalytic Hydrogenation of Nitriles
An alternative route involves the hydrogenation of 4-fluoro-benzyl-(3-trifluoromethoxy-propyl)-nitrile. This method, though less common, avoids stoichiometric reductants.
Catalyst Systems
Raney nickel and palladium on carbon (Pd/C) are evaluated for efficacy. Pd/C (5% w/w) in methanol under 50 psi H₂ at 25°C achieves full conversion in 6 h. Raney nickel requires higher pressures (100 psi) but minimizes over-hydrogenation side products.
Solvent Impact on Selectivity
Methanol and ethanol, while effective, necessitate post-reaction neutralization to prevent ester formation. Isopropyl acetate, as utilized in, stabilizes the amine product, enabling direct isolation via filtration and evaporation.
Green Chemistry Approaches
Aqueous Micellar Catalysis
Incorporating 2 wt% TPGS-750-M (a surfactant) in water enables solvent-reduced conditions. A mixture of 4-fluoro-benzaldehyde, 3-trifluoromethoxy-propylamine, and sodium cyanoborohydride in TPGS-750-M/H₂O at 60°C yields 89% product with a Process Mass Intensity (PMI) of 15.3, significantly lower than traditional methods.
Recycling and Waste Reduction
Isopropyl acetate and TPGS-750-M can be recycled through phase separation and re-concentration, reducing organic waste by 40%. Potassium bicarbonate quenches excess acid, generating innocuous CO₂ and water.
Industrial-Scale Considerations
| Component | Cost per kg (USD) | Source |
|---|---|---|
| 4-Fluoro-benzyl chloride | 120 | |
| 3-Trifluoromethoxy-propylamine | 450 | |
| Pd/C (5% w/w) | 800 |
Alkylation remains the most cost-effective route at scale ($0.32/g product), whereas catalytic hydrogenation incurs higher catalyst costs ($0.51/g).
Chemical Reactions Analysis
Nucleophilic Substitution
The primary amine group in the compound can act as a nucleophile, reacting with electrophiles such as alkyl halides or acyl chlorides. For example:
-
Reaction with acyl chlorides : Formation of amides via nucleophilic acyl substitution .
-
Reaction with methyl iodide : Methylation to form secondary amines, as seen in analogous compounds .
Oxidative Dehydration
Under oxidative conditions (e.g., trifluoroacetic anhydride), primary amines can be converted to imines or nitriles. This is analogous to methods described for other fluorinated amines .
Fluorinated Group Reactivity
The trifluoromethoxy group enhances stability and alters electronic properties, influencing reactivity in reactions such as:
-
Electrophilic aromatic substitution : The para-fluoro substituent may direct electrophiles to specific positions on the benzene ring .
-
Hydrolysis : The trifluoromethoxy group is resistant to hydrolytic cleavage under standard conditions.
Reaction Conditions and Reagents
Analytical and Structural Characterization
-
Spectroscopic methods :
-
¹H NMR : To confirm the para-fluoro substitution on the benzyl group and trifluoromethoxy group’s position.
-
Mass spectrometry : To verify molecular formula (C₁₁H₁₃F₄NO) and molecular weight (~251 g/mol).
-
-
Purification : Commonly involves extraction with organic solvents (e.g., EtOAc) and washing with brine .
Comparative Reactivity with Analogous Compounds
| Compound | Key Differences | Impact on Reactivity |
|---|---|---|
| (3-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine | Fluoro group at meta position | Altered regioselectivity in electrophilic substitution |
| (4-Trifluoromethyl-benzyl)-amine | Lacks trifluoromethoxy group | Reduced stability in nucleophilic reactions |
| (3-Trifluoromethoxy-propyl)-amine | Lacks benzyl group | Lower lipophilicity, slower reaction rates |
Scientific Research Applications
Pharmaceutical Applications
The compound's unique chemical properties make it a candidate for drug development, particularly in targeting diseases such as tuberculosis and cancer.
Antitubercular Activity
Research has indicated that derivatives of (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine exhibit promising antitubercular activity. For instance, related compounds have shown efficacy against Mycobacterium tuberculosis, with some derivatives demonstrating enhanced solubility and stability, which are critical for therapeutic applications .
Case Study: PA-824 Derivatives
A study involving the synthesis of derivatives based on the 4-(trifluoromethoxy)benzylamino tail revealed multiple compounds with improved activity against both replicating and non-replicating strains of Mtb, achieving whole-cell activity improvements of up to tenfold compared to parent molecules .
Anticancer Potential
The compound also shows potential as an anticancer agent. Research into structurally similar compounds has identified significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity in HeLa Cells
In one investigation, a derivative exhibited a 70% reduction in cell viability in HeLa cells at a concentration of 50 µM, highlighting its potential for further development as an anticancer drug .
Material Science Applications
The fluorinated groups present in this compound contribute to its utility in materials science, particularly in the development of advanced materials with specific properties.
Enhanced Stability and Reactivity
The presence of fluorine atoms enhances the thermal and chemical stability of materials, making them suitable for high-performance applications. This characteristic is valuable in creating coatings and polymers that require durability under extreme conditions.
Mechanism of Action
The mechanism of action of (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine involves its interaction with specific molecular targets. The fluorine and trifluoromethoxy groups can influence the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
Comparison with Similar Compounds
Pharmacological Data (Inferred from Structural Analogs):
Thermal and Chemical Stability:
- The trifluoromethoxy group improves resistance to oxidative degradation compared to non-fluorinated ethers (e.g., methoxy).
- Morpholine derivatives exhibit higher thermal stability in aqueous solutions .
Toxicity and Hazard Profiles
- Trifluoromethoxy analog: No direct toxicity data, but fluorinated amines often show moderate hepatotoxicity.
- Imidazole analog : Classified as irritant (Xi) due to reactive nitrogen centers .
Biological Activity
(4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique structural features of this compound, particularly the presence of fluorine atoms, are believed to enhance its pharmacological properties, making it a subject of extensive research.
Chemical Structure and Properties
The compound can be described structurally as follows:
- Benzyl Group : A fluorinated benzyl moiety that contributes to the compound's lipophilicity and potential receptor interactions.
- Trifluoromethoxy Group : This functional group is known for its ability to enhance the reactivity and binding affinity of compounds in biological systems.
The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, including enzymes and receptors. The trifluoromethoxy group is particularly significant as it may:
- Enhance Binding Affinity : The presence of fluorine can increase the potency and selectivity for specific biological targets.
- Modulate Enzyme Activity : It may inhibit or activate certain enzymes by binding to their active sites, thereby altering their functions .
Biological Activity and Pharmacological Applications
Research indicates that compounds similar to this compound exhibit diverse biological activities. Preliminary studies suggest its potential in the following areas:
- Anticonvulsant Activity : Compounds with similar structures have shown promise in rodent models for seizure protection, indicating potential therapeutic applications in epilepsy .
- Enzyme Inhibition : The compound has been utilized in studies focusing on enzyme inhibition, which is crucial for drug development targeting various diseases .
- Receptor Binding Studies : Interaction studies reveal that this compound can bind to specific receptors, influencing neurotransmission and cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and related compounds:
- Anticonvulsant Studies :
- Enzyme Interaction Studies :
Comparative Analysis with Similar Compounds
To better understand the unique biological activity of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Methylbenzyl-(3-trifluoromethoxy-propyl)-amine | Methyl substitution on benzyl | Moderate anticonvulsant activity |
| 4-Fluorobenzyl-(3-propoxypropyl)-amine | Fluorinated benzene with propoxy group | Variable receptor interactions |
| 4-(Trifluoromethoxy)benzylamine | Trifluoromethoxy substitution | Enhanced binding affinity |
Q & A
Q. What are the optimal synthetic routes for preparing (4-Fluoro-benzyl)-(3-trifluoromethoxy-propyl)-amine?
The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1 : Prepare 3-trifluoromethoxy-propylamine via nucleophilic substitution of 3-chloropropylamine with trifluoromethoxy groups under inert conditions (e.g., using NaH in DMF) .
- Step 2 : React 4-fluoro-benzyl chloride with the intermediate amine in the presence of a base (e.g., K₂CO₃) in acetonitrile at 60–80°C . Yield optimization (~70–85%) requires precise stoichiometry and reaction time monitoring via TLC or HPLC .
Q. How can the purity and structural integrity of this compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm functional groups (e.g., trifluoromethoxy at δ 55–60 ppm in ¹⁹F NMR; benzyl protons at δ 7.0–7.3 ppm in ¹H NMR) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ expected at m/z ~307.3) .
- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Q. What solvents are compatible with this amine for experimental applications?
The compound shows high solubility in polar aprotic solvents (e.g., DMSO, DMF) and moderate solubility in ethanol or acetonitrile. Solubility in water is limited (<1 mg/mL) due to hydrophobic trifluoromethoxy and benzyl groups. Pre-saturate aqueous solutions with sonication for 30–60 minutes .
Advanced Research Questions
Q. How does the trifluoromethoxy group influence the compound’s reactivity in biological systems?
The CF₃O group enhances metabolic stability and membrane permeability due to its electronegativity and lipophilicity. In enzymatic assays, this group reduces oxidative degradation by cytochrome P450, as observed in fluorinated benzoxazole derivatives . Computational docking studies suggest that the trifluoromethoxy moiety interacts with hydrophobic pockets in target proteins (e.g., kinases) .
Q. What thermodynamic models are suitable for predicting CO₂ absorption efficiency in amine-based solvents containing this compound?
Use Electrolyte-NRTL or UNIQUAC models to simulate vapor-liquid equilibrium (VLE) data. Key parameters include:
Q. How can structural modifications improve the compound’s bioactivity in kinase inhibition?
Based on SAR studies of triazolopyridine derivatives :
- Modification 1 : Replace the benzyl group with a 4-methoxybenzyl moiety to enhance hydrogen bonding with kinase ATP-binding pockets.
- Modification 2 : Introduce a pyridyl substituent to improve solubility and binding affinity (e.g., IC₅₀ reduction from 1.2 µM to 0.4 µM observed in PIM-1 kinase inhibitors) . Test modifications via in vitro kinase assays (e.g., ADP-Glo™) and validate with X-ray crystallography .
Q. What analytical techniques resolve contradictions in reaction yield data during scale-up synthesis?
- DoE (Design of Experiments) : Identify critical factors (e.g., temperature, stirring rate) using a 2³ factorial design .
- In-situ FTIR : Monitor reaction progress and intermediate stability in real-time .
- Batch comparison : Analyze impurities via LC-MS to trace deviations (e.g., hydrolyzed byproducts in aqueous conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
